

Physical properties of 1,2,4,5-tetrabromobenzene (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,2,4,5-Tetrabromobenzene

Cat. No.: B048376

[Get Quote](#)

A Technical Guide to the Physical Properties of 1,2,4,5-Tetrabromobenzene

This guide provides a detailed examination of the critical physical properties of **1,2,4,5-tetrabromobenzene** (CAS No. 636-28-2), focusing on its melting point and solubility. As a key synthetic intermediate and a metabolite of the flame retardant hexabromobenzene, a thorough understanding of these characteristics is paramount for its application in research and development.^{[1][2]} This document moves beyond simple data presentation to offer insights into the causality behind experimental choices and to describe self-validating protocols for property verification.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermochemical property that provides significant insights into its identity and purity. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure, crystalline compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range, a phenomenon that serves as a primary indicator of sample purity.^[3]

Reported Melting Point of 1,2,4,5-Tetrabromobenzene

Multiple authoritative sources have characterized the melting point of **1,2,4,5-tetrabromobenzene**. The compiled data, presented below, shows a high degree of consistency, reinforcing the reliability of this physical constant for identification purposes.

Property	Reported Value (°C)	Source(s)
Melting Point	180 - 182	Guidechem[4], Parchem[5], ChemicalBook[6], Sigma-Aldrich[7], Chemsorc[8]
Melting Point	181	Stenutz[9]

Experimental Protocol for Melting Point Determination

This protocol describes a robust method for verifying the melting point of a **1,2,4,5-tetrabromobenzene** sample using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is the slow, controlled heating of a finely powdered sample to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[10]

Methodology:

- Sample Preparation:
 - Ensure the **1,2,4,5-tetrabromobenzene** sample is completely dry. If necessary, dry under vacuum.
 - Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]
 - Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount enters the tube.
 - Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into a column approximately 2-3 mm high.[3][12] Proper packing is crucial to ensure uniform heat transfer.
- Apparatus Setup and Measurement:

- Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]
- Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time and establishes the temperature vicinity for the precise measurement.[3]
- Allow the apparatus to cool to at least 15-20°C below the approximate melting point.
- Precise Determination: Set a slow heating rate of 1-2°C per minute.[12] A slow ramp is critical for accuracy, as rapid heating can cause the sample temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range.[10][12]
- Record the temperature (T1) at which the first drop of liquid appears.
- Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts.[11]
- The melting range is reported as T1 - T2.

- Trustworthiness & Validation:
 - Purity Assessment: A sharp melting range ($\leq 1^{\circ}\text{C}$) is indicative of a high-purity sample.[10] A broad range suggests the presence of impurities.
 - Mixed Melting Point Test: To definitively confirm the identity of the sample, mix it in a roughly 50:50 ratio with an authentic, certified standard of **1,2,4,5-tetrabromobenzene**. [12] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[3]

Section 2: Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of **1,2,4,5-tetrabromobenzene** is dictated by its molecular structure: a nonpolar aromatic ring substituted with four bromine atoms. This highly symmetric, nonpolar nature is the primary determinant of its solubility characteristics, following the principle of "like dissolves like."

Reported Solubility of 1,2,4,5-Tetrabromobenzene

The compound's nonpolar character results in very low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

Solvent	Solubility	Reported Value	Source(s)
Water	Insoluble	-	Parchem[5], Thermo Scientific Acros[13]
Very Low	0.04 mg/L	Parchem[5]	
Very Low	Log ₁₀ (S, mol/L) = -6.98	Cheméo[14]	
Alcohol	Soluble	-	ChemicalBook[6]
Benzene	Soluble	-	ChemicalBook[6]
Ether	Soluble	-	ChemicalBook[6]

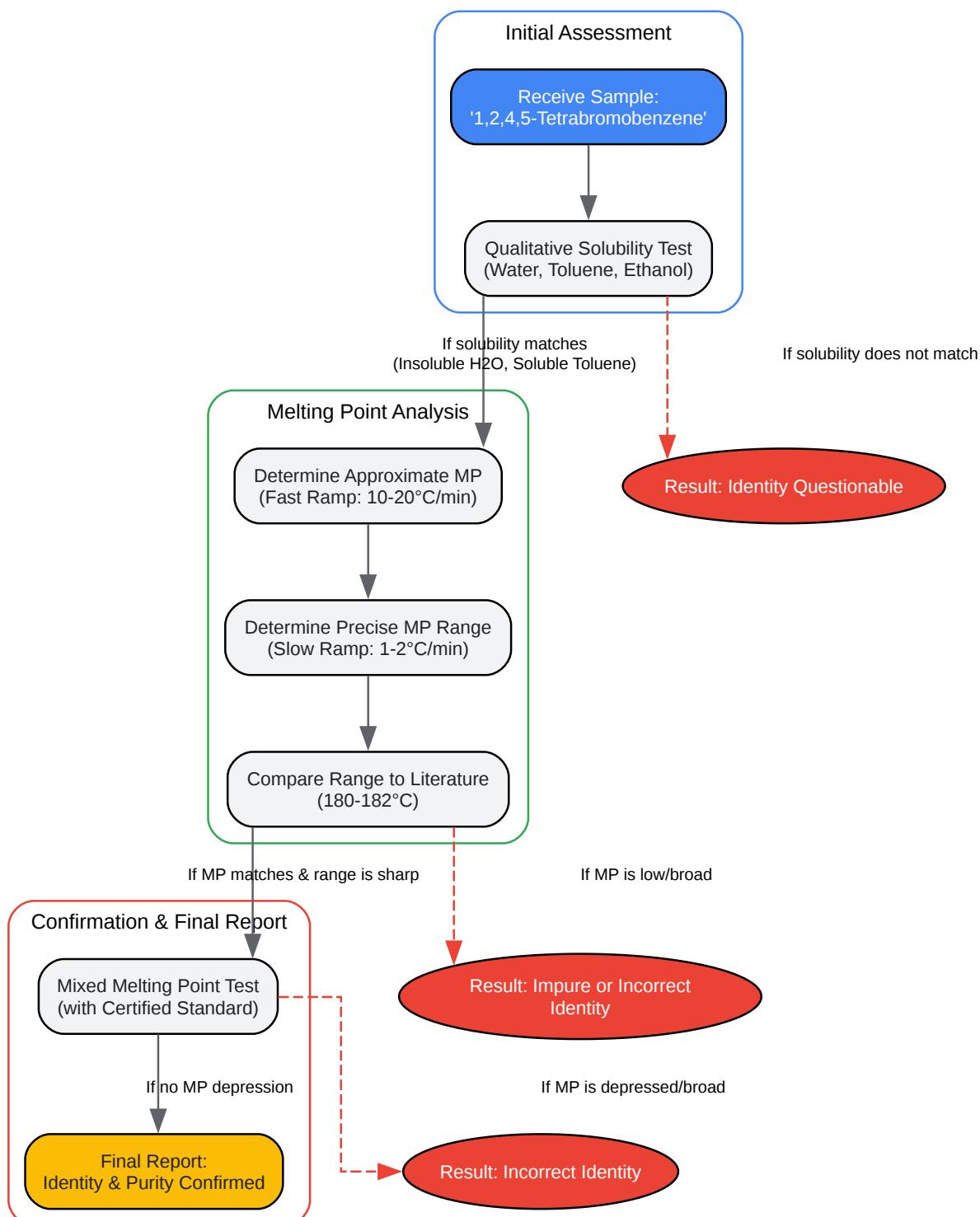
The extremely low water solubility has environmental implications, as it suggests the compound is not likely to be mobile in aqueous systems.[15]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for assessing the qualitative solubility of **1,2,4,5-tetrabromobenzene** in various solvents at room temperature. Consistency in the amounts of solute and solvent is key to generating comparable results.

Methodology:

- Preparation:
 - Label a series of small, clean, and dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Toluene, Diethyl Ether).
 - Place approximately 25 mg of **1,2,4,5-tetrabromobenzene** into each test tube.[16]


- Solvent Addition and Observation:
 - Add the first solvent (e.g., water) to the corresponding test tube in small portions, up to a total volume of 0.75 mL.[16]
 - After each addition, cap and shake the test tube vigorously for 10-20 seconds.[16]
 - Visually inspect the solution against a contrasting background. A compound is considered "soluble" if it forms a clear solution with no visible solid particles.[17] Cloudiness or the presence of precipitate indicates insolubility or partial solubility.
 - Record the observation.
- Systematic Testing:
 - Repeat step 2 for each of the selected solvents.
 - The hierarchy of solvents can be designed to probe different intermolecular forces, starting with a highly polar solvent like water and moving to solvents of decreasing polarity.

Causality Behind Expected Results:

- Water (High Polarity): The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals forces offered by the nonpolar **1,2,4,5-tetrabromobenzene** molecule, leading to insolubility.
- Benzene/Toluene (Nonpolar Aromatic): The solute and solvent molecules are both nonpolar and can interact favorably through van der Waals forces (specifically, London dispersion forces), leading to solubility.
- Ether/Alcohol (Intermediate Polarity): While these solvents have polar functional groups, their hydrocarbon portions are large enough to interact favorably with the nonpolar solute, typically resulting in solubility.[6]

Section 3: Integrated Workflow for Compound Verification

The following diagram illustrates the logical workflow for the identification and purity assessment of a sample purported to be **1,2,4,5-tetrabromobenzene**, integrating the protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the verification of **1,2,4,5-tetrabromobenzene** identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4,5-Tetrabromobenzene | C6H2Br4 | CID 12486 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. parchem.com [parchem.com]
- 6. 1,2,4,5-TETRABROMOBENZENE CAS#: 636-28-2 [m.chemicalbook.com]
- 7. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,2,4,5-Tetrabromobenzene | CAS#:636-28-2 | Chemsoc [chemsoc.com]
- 9. 1,2,4,5-tetrabromobenzene [stenutz.eu]
- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.fi [fishersci.fi]
- 14. Benzene, 1,2,4,5-tetrabromo- (CAS 636-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. fishersci.com [fishersci.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Physical properties of 1,2,4,5-tetrabromobenzene (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048376#physical-properties-of-1-2-4-5-tetrabromobenzene-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com